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Compound of Interest

Compound Name: 6-Bromo-4-methoxynicotinic acid

CAS No.: 1060805-14-2

Cat. No.: B3210051

Get Quote

Executive Summary & Application Context
6-Bromo-4-methoxynicotinic acid (6-BMNA) is a critical pharmacophore scaffold, widely

utilized in the synthesis of kinase inhibitors and isoquinoline-based antitumor agents. Its

structural integrity is defined by the interplay between the electron-withdrawing bromine at C6,

the electron-donating methoxy group at C4, and the carboxylic acid moiety at C3.

This guide provides a comparative technical analysis of the solid-state characterization of 6-

BMNA. We contrast its crystallization behavior and structural motifs against its closest

structural analog, 6-Bromonicotinic acid (6-BNA), to highlight how the C4-methoxy substituent

alters crystal packing, solubility, and diffraction quality.

Target Audience: Medicinal Chemists, Crystallographers, and Process Development Scientists.
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The introduction of the methoxy group at the C4 position drastically alters the physicochemical

profile compared to the parent 6-bromonicotinic acid.

Table 1: Physicochemical & Structural Comparison

Feature
6-Bromonicotinic
Acid (Reference)

6-Bromo-4-
methoxynicotinic
Acid (Target)

Impact on
Crystallography

Molecular Weight 202.01 g/mol 232.03 g/mol
Increased unit cell

volume.

H-Bond Donors 1 (COOH) 1 (COOH)

Primary synthon

(COOH dimer)

remains, but network

topology changes.

H-Bond Acceptors 3 (N, C=O, OH) 4 (N, C=O, OH, OMe)

The methoxy oxygen

acts as a weak

acceptor, potentially

creating secondary

contacts.

Steric Profile Planar
Non-Planar (Methoxy

torsion)

The C4-OMe group

disrupts planar

-

stacking, often leading

to lower density

packing or solvate

formation.

Solubility (Polar) High (MeOH, DMSO)
Moderate (MeOH),

High (DMF)

Requires more polar

solvent systems for

crystal growth; higher

risk of twinning.

Experimental Protocols: Crystallization & Data
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To obtain publication-quality single crystals of 6-BMNA, standard evaporation methods often

fail due to the compound's tendency to form microcrystalline powders. We recommend Vapor

Diffusion over Slow Evaporation.

Protocol A: Vapor Diffusion (Recommended)
Best for: Obtaining X-ray quality single crystals (0.2 – 0.5 mm).

Dissolution: Dissolve 20 mg of pure 6-BMNA in 1.5 mL of DMF (Dimethylformamide). Ensure

the solution is clear; filter through a 0.45

m PTFE syringe filter if necessary.

Setup: Place the solution in a small inner vial (4 mL).

Antisolvent: Place the inner vial (uncapped) inside a larger jar (20 mL) containing 5 mL of

Diethyl Ether or Pentane.

Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

Timeline: Crystals typically appear within 48–72 hours as the volatile ether diffuses into the

DMF, slowly lowering solubility.

Protocol B: Slow Evaporation (Alternative)
Best for: Polymorph screening, though often yields smaller needles.

Solvent System: Prepare a 1:1 mixture of Ethanol/Water.

Dissolution: Saturate the solvent with 6-BMNA at 40°C.

Cooling: Allow the solution to cool slowly to room temperature (1°C/min) in a Dewar flask to

prevent thermal shock.

Evaporation: Cover with Parafilm and poke 3-5 pinholes. Allow to stand for 5-7 days.
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The following diagram illustrates the critical path from crude synthesis to solved structure,

highlighting the decision nodes for handling the methoxy-induced disorder.
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Figure 1: Crystallography workflow emphasizing the iterative refinement loop required for

handling methoxy group conformational disorder.

X-Ray Diffraction Analysis & Structural Motifs[1][2]
[3][4][5][6]
When analyzing the solved structure of 6-BMNA, three specific interaction motifs must be

validated to confirm the correct phase and packing.

The Carboxylic Acid Dimer (The Primary Synthon)
Like most pyridine-carboxylic acids, 6-BMNA is expected to form a centrosymmetric dimer via

intermolecular hydrogen bonds.

Motif:

graph set.[1]

Geometry: The O-H...O distance is typically 2.6 – 2.7 Å.

Validation: If this distance > 2.8 Å, suspect a zwitterionic form (proton transfer to Pyridine N)

or solvate interference.

The Methoxy Conformation (The Differentiator)
Unlike 6-BNA, the 4-methoxy group in 6-BMNA introduces a rotational degree of freedom.

In-Plane vs. Out-of-Plane: The methyl group usually lies coplanar with the pyridine ring (

or

) to maximize p-orbital overlap with the aromatic system.

Steric Clash: Verify the distance between the Methyl protons and the C3/C5 protons (or

substituents). Significant deviation from planarity (>15°) indicates steric strain or crystal

packing forces overriding electronic conjugation.
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Halogen Bonding
The C6-Bromine is a potential halogen bond donor (

-hole interaction).

Interaction: C-Br...O (carbonyl) or C-Br...N (pyridine of adjacent molecule).

Distance: Look for contacts < 3.37 Å (sum of van der Waals radii). These interactions

stabilize the 3D architecture and are critical for the compound's melting point stability.

Data Processing & Reporting Standards
When publishing the crystal structure of 6-BMNA, ensure the following metrics are reported to

establish data trustworthiness.

Table 2: Required Crystallographic Parameters
(Template)

Parameter
Acceptable Range (Mo K

)
Notes

Resolution 0.84 Å or better
Essential for resolving the

methoxy H-atoms.

Completeness > 99%
Low completeness affects R-

factor reliability.

Redundancy > 3.0
Ensures accurate intensity

statistics.

R1 (all data) < 0.07
Higher values suggest

twinning or disorder.

Goodness of Fit (GoF) 0.9 – 1.1
Deviations indicate incorrect

weighting scheme.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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